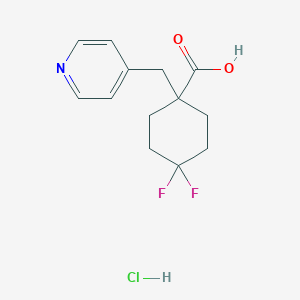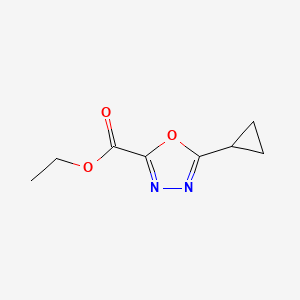
Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate
説明
Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate is a compound that belongs to the class of 1,3,4-oxadiazoles . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . Structures of this type have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . New methods of obtaining complex structures containing oxadiazole rings are sought .Molecular Structure Analysis
The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis
Oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .科学的研究の応用
Synthesis and Building Blocks
Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate and related compounds have been widely used in chemical synthesis. For instance, 5-Substituted-2-ethoxy-1,3,4-oxadiazoles have been prepared through a one-pot sequential N-acylation/dehydrative cyclization process, facilitating the creation of 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones, which are valuable as chemical building blocks (Wet-osot, Phakhodee, & Pattarawarapan, 2017). Similarly, synthesis methods have been developed for creating a variety of 1,3,4-oxadiazole derivatives, demonstrating the versatility of these compounds in medicinal chemistry (Jakopin, 2018).
Biological Activities
1,3,4-Oxadiazoles, including derivatives of this compound, have shown various biological activities. They have been noted for their cytotoxic, antibacterial, antifungal, and anti-tubercular effects (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017). This broad range of activities makes them significant in the development of new therapeutic agents.
Antimicrobial Properties
The antimicrobial assessment of certain heterocyclic compounds utilizing derivatives of this compound has shown promising results. These compounds have been evaluated for their antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Taha & El-Badry, 2010).
Insecticidal Activities
Novel 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their insecticidal activities. Studies have focused on their effectiveness against armyworms, highlighting their potential in agricultural applications (Shi, Qian, Song, Zhang, & Li, 2000).
Anti-Inflammatory and Anti-Cancer Activities
Recent research has also explored the anti-inflammatory and anti-cancer potentials of 1,3,4-oxadiazole derivatives. These studies contribute to the ongoing search for new therapeutic compounds with specific biological activities (Rajput, Magdum, Mohite, & Kane, 2020).
将来の方向性
作用機序
Target of Action
The primary targets of Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate are various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication and repair, gene expression, and cell proliferation .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes such as cell proliferation .
Biochemical Pathways
The compound affects pathways associated with the function of its target enzymes. For instance, the inhibition of thymidylate synthase disrupts DNA synthesis, while the inhibition of HDAC affects gene expression . The compound’s action on these pathways leads to downstream effects such as the disruption of cell proliferation .
Result of Action
The inhibition of the target enzymes by this compound leads to molecular and cellular effects such as the disruption of DNA synthesis and gene expression, ultimately affecting cell proliferation . These effects can have significant implications in contexts such as cancer treatment, where the inhibition of cell proliferation is a desired outcome .
生化学分析
Biochemical Properties
Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with these enzymes involves binding to the active site, which prevents the enzyme from catalyzing its substrate. Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially altering their function and leading to various cellular responses .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in these processes, thereby altering the cellular response to various stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in enzyme activity, receptor signaling, and gene expression. For instance, this compound may inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate. Alternatively, the compound may activate a receptor by binding to it, leading to downstream signaling events that alter cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial or anti-inflammatory activity . At higher doses, this compound may cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . For example, the compound may be metabolized by liver enzymes, resulting in the formation of active or inactive metabolites that influence its biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues . These transport mechanisms can influence the compound’s localization and its effects on cellular function . For instance, this compound may be transported into cells by a transporter protein, leading to its accumulation in the cytoplasm or other cellular compartments .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals or post-translational modifications can influence the localization of this compound, directing it to the nucleus, mitochondria, or other organelles . This localization can affect the compound’s interaction with biomolecules and its overall biological activity .
特性
IUPAC Name |
ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-12-8(11)7-10-9-6(13-7)5-3-4-5/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWNAIKWTWPTFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601173498 | |
| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-cyclopropyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601173498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402232-50-1 | |
| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-cyclopropyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402232-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-cyclopropyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601173498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



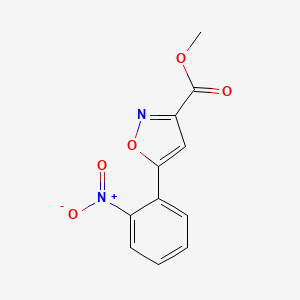
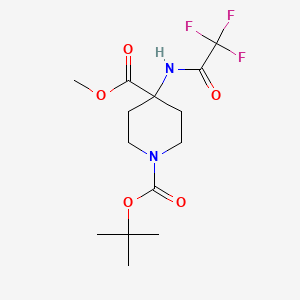
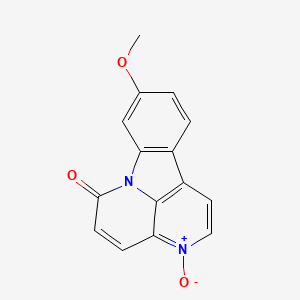
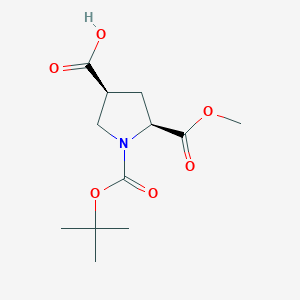
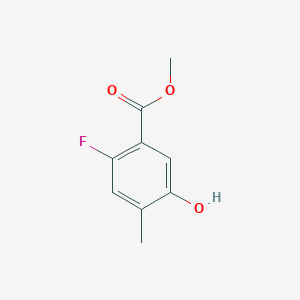
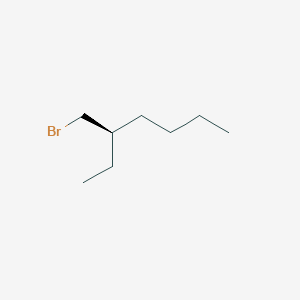
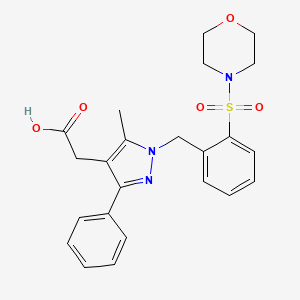
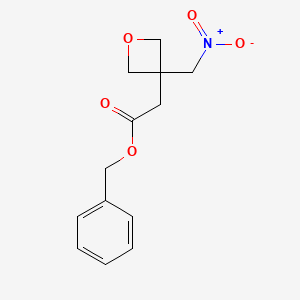

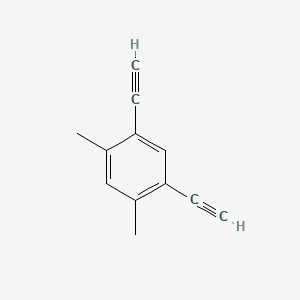
![4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B3027761.png)
![Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B3027764.png)
